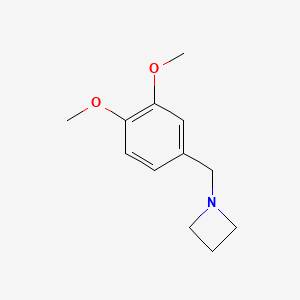
Benzyl 4-amino-6-oxo-3,6-dihydropyridine-1(2H)-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 4-amino-6-oxo-3,6-dihydropyridine-1(2H)-carboxylate is a chemical compound that belongs to the class of dihydropyridines. Dihydropyridines are known for their diverse biological activities and are often used in medicinal chemistry for the development of various therapeutic agents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-amino-6-oxo-3,6-dihydropyridine-1(2H)-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of benzylamine with a suitable pyridine derivative under controlled conditions. The reaction may require catalysts and specific temperature and pressure settings to achieve optimal yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process would be optimized for cost-effectiveness and efficiency, ensuring high purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Benzyl 4-amino-6-oxo-3,6-dihydropyridine-1(2H)-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can convert the dihydropyridine ring to a pyridine ring.
Reduction: Reduction reactions can modify the functional groups attached to the pyridine ring.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups to the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a pyridine derivative, while substitution reactions can introduce new functional groups, leading to a variety of derivatives with different properties.
Aplicaciones Científicas De Investigación
Benzyl 4-amino-6-oxo-3,6-dihydropyridine-1(2H)-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Benzyl 4-amino-6-oxo-3,6-dihydropyridine-1(2H)-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, leading to its observed biological activities.
Comparación Con Compuestos Similares
Similar Compounds
Nifedipine: A well-known dihydropyridine used as a calcium channel blocker.
Amlodipine: Another dihydropyridine with antihypertensive properties.
Nicardipine: Used in the treatment of cardiovascular diseases.
Uniqueness
Benzyl 4-amino-6-oxo-3,6-dihydropyridine-1(2H)-carboxylate is unique due to its specific functional groups and structural features, which may confer distinct biological activities and chemical reactivity compared to other dihydropyridines.
Propiedades
Fórmula molecular |
C13H14N2O3 |
|---|---|
Peso molecular |
246.26 g/mol |
Nombre IUPAC |
benzyl 4-amino-6-oxo-2,3-dihydropyridine-1-carboxylate |
InChI |
InChI=1S/C13H14N2O3/c14-11-6-7-15(12(16)8-11)13(17)18-9-10-4-2-1-3-5-10/h1-5,8H,6-7,9,14H2 |
Clave InChI |
PGSNSAMCDKBECI-UHFFFAOYSA-N |
SMILES canónico |
C1CN(C(=O)C=C1N)C(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 6-chloro-2-methyl-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B13673697.png)
![2-(2-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B13673701.png)
![2-(3,4-Dichlorophenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B13673703.png)



![6,7,8,9-tetrahydro-5H-pyrido[2,3-b]indol-2-amine](/img/structure/B13673736.png)
![3-Iodoisoxazolo[4,5-b]pyridine](/img/structure/B13673740.png)


![2-Chloro-3-phenylimidazo[1,2-a]pyridine](/img/structure/B13673762.png)


